![molecular formula C21H30N2O5S B2875950 2-(4-((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)phenyl)-N-(2-methoxyethyl)acetamide CAS No. 1448048-14-3](/img/structure/B2875950.png)

2-(4-((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)phenyl)-N-(2-methoxyethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

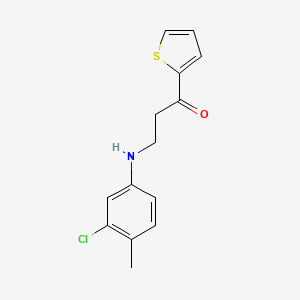

The compound contains several functional groups, including a sulfonamide, an acetamide, and a bicyclic heptane structure. The presence of these functional groups suggests that the compound could have a variety of chemical properties and potential uses .

Molecular Structure Analysis

The compound has a bicyclic heptane structure, which is a common motif in many natural products and pharmaceuticals. This structure could influence its physical and chemical properties, as well as its biological activity .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the sulfonamide and acetamide groups could influence its solubility, while the bicyclic heptane structure could affect its stability and reactivity .Applications De Recherche Scientifique

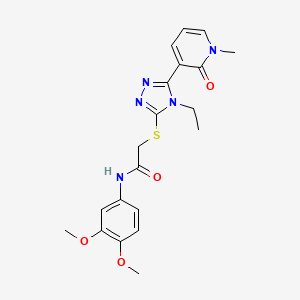

Radiosynthesis Applications

Radiosynthesis of Chloroacetanilide Herbicides : This research involves the synthesis of chloroacetanilide herbicides, highlighting the processes and methodologies for creating compounds with high specific activity for studies on metabolism and mode of action. The methods described may offer insights into the synthesis and application of related sulfonamide compounds, reflecting on the broader applications of sulfonamido phenyl acetamides in scientific research (Latli & Casida, 1995).

Analytical Methodology

Determination in Human Plasma : A sensitive method for the determination of a non-peptide oxytocin receptor antagonist in human plasma is described. This method involves automated pre-column chemical derivatization and high-performance liquid chromatography with fluorescence detection, showcasing a potential analytical approach for similar acetamide compounds (Kline, Kusma, & Matuszewski, 1999).

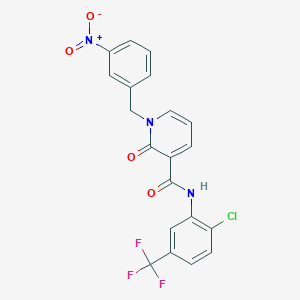

Chemical Synthesis and Biological Activity

Synthesis of Azoles with Sulfonamide Moiety : This study describes the synthesis of heterocyclic compounds containing a sulfonamide moiety, aiming to evaluate their anticonvulsant activity. Although this research focuses on the development of pharmaceutical agents, it exemplifies the broader scientific interest in synthesizing and exploring the biological activities of sulfonamide-containing compounds (Farag et al., 2012).

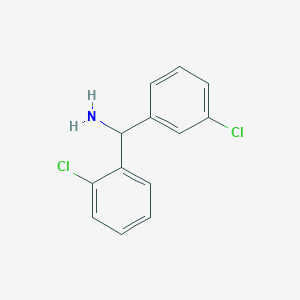

Structural and Physical Chemistry

Crystal Structure Analysis : A study on the crystal structure of a compound closely related to the sulfonamide family provides insights into the molecular configuration and intermolecular interactions, contributing to the understanding of the physical and chemical properties of these compounds. Such structural analyses are foundational in the development and application of new materials and pharmaceuticals (Cai et al., 2009).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future research directions for this compound would likely depend on its observed biological activity and potential applications. This could involve further studies to optimize its structure, understand its mechanism of action, or evaluate its safety and efficacy in preclinical and clinical studies .

Propriétés

IUPAC Name |

2-[4-[(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methylsulfonylamino]phenyl]-N-(2-methoxyethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O5S/c1-20(2)16-8-9-21(20,18(24)13-16)14-29(26,27)23-17-6-4-15(5-7-17)12-19(25)22-10-11-28-3/h4-7,16,23H,8-14H2,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUBNHENLFGYOTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NC3=CC=C(C=C3)CC(=O)NCCOC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2875867.png)

![2,6-dichloro-N-{1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-yl}pyridine-3-carboxamide](/img/structure/B2875870.png)

![N-{2-[bis(2-methoxyethyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2875872.png)

![(Z)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2875874.png)

![(E)-N-(4-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2875878.png)

![3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2875882.png)

![2-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylene)malononitrile](/img/structure/B2875886.png)

![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile](/img/structure/B2875888.png)

![N-(3-acetylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2875889.png)